1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the class of triazole derivatives and has been shown to possess various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Scientific Research Applications
Synthesis and Intermediates
Oriented Synthesis
The compound is an important intermediate in the synthesis of various drugs. A new synthesis method was designed using phenyl acetylene, highlighting its role in drug development (Da’an Liu et al., 2015).
Structural Analysis and Derivatives
The structure of similar triazole compounds has been experimentally determined, and various derivatives have been synthesized, indicating its versatility in chemical research (O. V. Shtabova et al., 2005).
Biological and Chemical Properties
Biological Activity
Various derivatives have shown preliminary biological activity, suggesting potential applications in pharmaceuticals (Zhou Hong-fang, 2009).
Antibacterial Activities
Some pyrimidine derivatives demonstrate promising antibacterial activity, underlining its significance in developing new antibacterial agents (B. Andrews et al., 2017).
Synthesis Techniques and Applications
Ultrasound-Assisted Synthesis
Novel synthesis methods like ultrasound-assisted synthesis highlight the evolving techniques in chemical synthesis using triazole compounds (Chenjiang Liu & Jide Wang, 2010).
Ruthenium-Catalyzed Synthesis
Advanced synthesis techniques, such as ruthenium-catalyzed cycloaddition, demonstrate the compound's utility in creating biologically active triazole-based scaffolds (S. Ferrini et al., 2015).
properties
IUPAC Name |
1-phenyl-5-(pyrimidin-2-ylsulfanylmethyl)triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O2S/c20-13(21)12-11(9-22-14-15-7-4-8-16-14)19(18-17-12)10-5-2-1-3-6-10/h1-8H,9H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWBDRMAFUVEFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)CSC3=NC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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